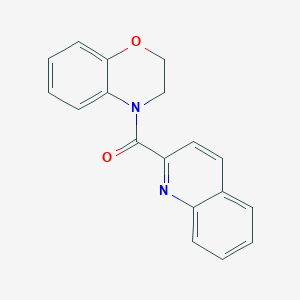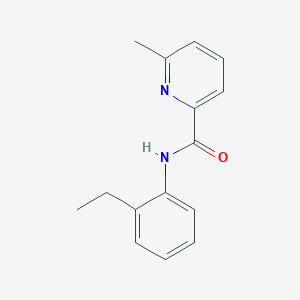![molecular formula C13H16N4O B7538501 N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide, also known as DMMP, is an organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMMP belongs to the class of pyridinecarboxamides and has a molecular formula of C14H17N3O. In
Mécanisme D'action
The exact mechanism of action of N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide is still not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, apoptosis, and glucose metabolism. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. This compound also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. Studies have shown that this compound reduces the levels of inflammatory cytokines and enzymes, such as interleukin-1β, tumor necrosis factor-α, and cyclooxygenase-2. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. Moreover, this compound has been shown to improve glucose and lipid metabolism in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, such as its high cost and limited availability. Moreover, the exact mechanism of action of this compound is still not fully understood, which makes it challenging to design experiments to explore its pharmacological properties.
Orientations Futures
There are several future directions for the research on N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide. One of the potential areas of research is to investigate the pharmacological properties of this compound in various disease models, such as inflammatory diseases, cancer, and diabetes. Moreover, the development of novel this compound derivatives with improved pharmacological properties could be explored. Furthermore, the elucidation of the exact mechanism of action of this compound could provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, this compound is an organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound exhibits anti-inflammatory, anti-cancer, and anti-diabetic effects and has been shown to modulate various signaling pathways involved in inflammation, apoptosis, and glucose metabolism. Although this compound has several advantages for lab experiments, its high cost and limited availability pose some challenges. Future research on this compound could explore its potential therapeutic applications and the development of novel this compound derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide involves the reaction of 2-amino-3-picoline with 1-methyl-4-pyrazolecarboxaldehyde in the presence of acetic acid and refluxing the mixture for several hours. The resulting product is then purified through recrystallization to obtain this compound in high yields.
Applications De Recherche Scientifique
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has been extensively studied for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Several studies have reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as interleukin-1β, tumor necrosis factor-α, and cyclooxygenase-2. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. Moreover, this compound has been found to possess hypoglycemic and hypolipidemic effects in diabetic animal models, suggesting its potential use in the treatment of diabetes.
Propriétés
IUPAC Name |
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-5-4-6-12(15-10)13(18)16(2)8-11-7-14-17(3)9-11/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIICGNARHMAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
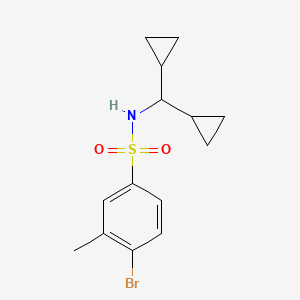
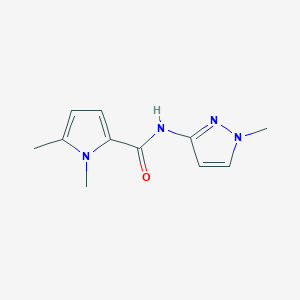
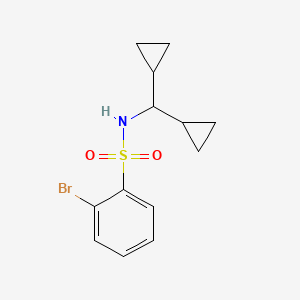
![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538489.png)
